molecular formula C10H13N3O2 B13783894 Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- CAS No. 749195-18-4

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro-

Cat. No.: B13783894
CAS No.: 749195-18-4
M. Wt: 207.23 g/mol
InChI Key: XFOQPVYRINYXTA-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- is an organic compound that features a benzenamine core substituted with an aminocyclopropyl group, a nitro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of N-methylbenzenamine followed by the introduction of the aminocyclopropyl group through a cyclopropanation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a similar structure but without the cyclopropyl and nitro groups.

    N-methylbenzenamine: Similar structure but lacks the nitro and aminocyclopropyl groups.

    4-nitroaniline: Contains the nitro group but lacks the aminocyclopropyl and N-methyl groups.

Uniqueness

Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering functionalities not found in simpler analogs.

Properties

CAS No.

749195-18-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-(1-aminocyclopropyl)-N-methyl-2-nitroaniline

InChI

InChI=1S/C10H13N3O2/c1-12-8-3-2-7(10(11)4-5-10)6-9(8)13(14)15/h2-3,6,12H,4-5,11H2,1H3

InChI Key

XFOQPVYRINYXTA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C2(CC2)N)[N+](=O)[O-]

Origin of Product

United States

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